2,5-Anhydro-D-glucitol-6-phosphate

Vue d'ensemble

Description

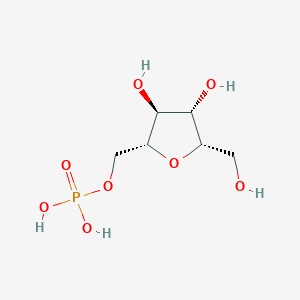

2,5-Anhydro-D-glucitol-6-phosphate is an organic compound with the molecular formula C6H13O8P. It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of a phosphate group at the sixth carbon position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-6-phosphate typically involves multiple steps starting from D-glucose. One common method includes the enzymatic conversion of D-glucose to D-glucitol, followed by chemical phosphorylation to introduce the phosphate group at the sixth carbon position. The reaction conditions often require specific enzymes, controlled pH, and temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production techniques in the future .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Anhydro-D-glucitol-6-phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its parent alcohol form.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Research Applications

-

Metabolic Pathway Studies

A-Glc-6-P is primarily used in biochemistry and cell biology to investigate metabolic pathways. Its ability to inhibit PFK allows researchers to explore the dynamics of glycolysis and gluconeogenesis under various conditions. For instance, studies have shown that A-Glc-6-P can influence gluconeogenesis from different substrates, providing insights into metabolic regulation . -

Diabetes Research

There is ongoing research into the potential use of A-Glc-6-P as a therapeutic agent for diabetes management. Its role in regulating glucose metabolism could lead to novel approaches for controlling blood sugar levels in diabetic patients. Preliminary findings suggest that compounds like A-Glc-6-P may help mitigate hyperglycemia by modulating key metabolic enzymes . -

Drug Development

The compound's inhibitory effects on PFK have prompted studies into its potential as a drug candidate. By targeting metabolic pathways involved in energy production, A-Glc-6-P might be developed into treatments for metabolic disorders or conditions characterized by dysregulated glucose metabolism .

Comparative Analysis with Related Compounds

Below is a comparison table highlighting this compound's unique features relative to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Anhydro-D-glucitol | Anhydro structure at positions 1 and 5 | Different anhydro position affects reactivity |

| D-glucose | Six-membered ring structure | Primary energy source; more common in nature |

| D-fructose | Ketonic sugar | Different functional group affects metabolic pathways |

| D-mannose | Epimer of D-glucose | Involved in glycoprotein synthesis |

| This compound | Anhydro structure at positions 2 and 5 combined with phosphate at position 6 | Influences biological activity and reactivity significantly |

Case Studies

-

Inhibition Studies

Research has demonstrated that A-Glc-6-P effectively inhibits PFK activity in isolated hepatocytes, leading to decreased gluconeogenesis from lactate and pyruvate. This effect varies depending on substrate availability, highlighting its potential for targeted metabolic modulation . -

Therapeutic Potential

Studies exploring the effects of A-Glc-6-P on diabetic models indicate that it can alter glucose production pathways, suggesting its utility in developing diabetes therapies aimed at improving glycemic control . -

Biochemical Pathway Regulation

Investigations into the regulatory mechanisms of A-Glc-6-P have shown its influence on cellular metabolite patterns, including changes in lactate and fructose concentrations during gluconeogenesis inhibition .

Mécanisme D'action

The mechanism of action of 2,5-Anhydro-D-glucitol-6-phosphate involves its interaction with glycolytic enzymes. It is phosphorylated by plant glycolytic kinases to yield 2,5-Anhydro-D-glucitol-1,6-bisphosphate, which acts as an inhibitor of fructose-1,6-bisphosphate aldolase. This inhibition disrupts the glycolytic pathway, affecting cellular energy production and metabolism .

Comparaison Avec Des Composés Similaires

2,5-Anhydro-D-glucitol-1,6-diphosphate: This compound is a diphosphate derivative and acts as a competitive inhibitor of phosphofructokinase.

2,5-Anhydro-D-mannitol-1,6-bisphosphate: Another similar compound that serves as an effective activator of pyruvate kinase.

Uniqueness: 2,5-Anhydro-D-glucitol-6-phosphate is unique due to its specific phosphorylation at the sixth carbon position, which imparts distinct biochemical properties and makes it a valuable tool for studying metabolic pathways and enzyme functions .

Activité Biologique

2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG6P) is a phospho-sugar analog that has garnered attention for its role as an inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. This article reviews the biological activity of 2,5-AG6P, focusing on its effects in cancer metabolism, enzymatic inhibition, and potential therapeutic applications.

2,5-AG6P functions primarily as a PFK inhibitor , which significantly impacts glycolysis. PFK catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a crucial step in glycolysis. By inhibiting PFK, 2,5-AG6P reduces the flux through this metabolic pathway, leading to decreased ATP production in cells reliant on anaerobic metabolism .

Table 1: Summary of PFK Inhibition by 2,5-AG6P

Biological Implications

The inhibition of glycolysis by 2,5-AG6P has significant implications for cancer biology. Cancer cells often exhibit increased glycolytic activity (the Warburg effect) to meet their energy demands and support rapid proliferation. By targeting PFK with 2,5-AG6P, researchers have observed:

- Reduced Cell Growth : In studies involving bladder cancer cells, treatment with 2,5-AG6P led to a marked decrease in cell viability and proliferation rates .

- Inhibition of Invasion : The compound has been shown to diminish the invasive capabilities of cancer cells, suggesting its potential as an anti-metastatic agent .

Case Studies

Several studies have explored the effects of 2,5-AG6P on various cancer types:

- Bladder Cancer : In T24 bladder cancer cells, treatment with 2,5-AG6P resulted in significant reductions in both growth and invasion metrics. This study highlighted the compound's potential for therapeutic application in managing aggressive bladder tumors .

- Breast Cancer : Another study indicated that PFK inhibition via 2,5-AG6P could alter metabolic pathways in breast cancer cells, leading to reduced glycolytic activity and enhanced sensitivity to glucose deprivation .

Research Findings

Recent research has also focused on the substrate specificity and transport mechanisms related to 2,5-AG6P:

Propriétés

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-Anhydro-D-glucitol-6-phosphate interact with phosphofructokinase (PFK), and what are the downstream effects?

A1: this compound acts as a competitive inhibitor of PFK, specifically targeting the enzyme's fructose 6-phosphate (F6P) binding site. [] This binding prevents the natural substrate, F6P, from binding to PFK. As PFK is a key regulatory enzyme in glycolysis, inhibiting its activity leads to a decrease in glycolytic flux. [] This metabolic disruption can subsequently impact cancer cell growth and invasion, as demonstrated in bladder cancer models. []

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues in relation to PFK inhibition?

A2: Research indicates that the F6P binding site on PFK displays specific structural requirements for substrate and inhibitor binding. [] For instance, the presence and stereochemistry of hydroxyl groups on the sugar ring significantly impact binding affinity. 2,5-Anhydro-D-mannitol 1-phosphate, another analogue, also binds to the F6P site, highlighting the importance of the C-2 hydroxyl group for interaction. [] Further exploration of structural modifications could provide valuable insights for designing more potent and selective PFK inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.